2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile
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Overview
Description
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a chloro group, two methyl groups, and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nicotinonitrile core and introduce the chloro and methyl groups through a series of substitution reactions. The tetrahydro-2H-pyran-4-yl group can be introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized nicotinonitrile derivatives.
Scientific Research Applications
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.
Nicotinonitrile: The core structure of the compound, which can be modified to produce various derivatives.
Chloromethylpyridines: Compounds with similar chloro and methyl substitutions on a pyridine ring.
Uniqueness
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in simpler or less substituted analogs
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-6-(oxan-4-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)12(10-3-5-17-6-4-10)16-13(14)11(8)7-15/h10H,3-6H2,1-2H3 |
InChI Key |
AWYPTSWNMJGWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)Cl)C2CCOCC2)C |
Origin of Product |
United States |
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